2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-A]pyrimidine core with a chlorine atom at the 2-position and a trifluoromethyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis might be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[1,2-A]pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding interactions and effects on cellular processes are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Amino-2-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups on the pyrido[1,2-A]pyrimidine core. This combination of functional groups can impart distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C9H4ClF3N2O |
---|---|
Molecular Weight |
248.59 g/mol |
IUPAC Name |
2-chloro-9-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H4ClF3N2O/c10-6-4-7(16)15-3-1-2-5(8(15)14-6)9(11,12)13/h1-4H |
InChI Key |
BRYSVOOHBBOXQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=O)C=C(N=C2C(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.